molecular formula C13H18O3 B14669412 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one CAS No. 39489-43-5

1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one

Cat. No.: B14669412
CAS No.: 39489-43-5
M. Wt: 222.28 g/mol
InChI Key: GUKJNWZZYFEWDH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to a dimethylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 4-methoxyphenol with a suitable alkylating agent under controlled conditions. One common method includes the use of cesium carbonate as a base and copper(I) chloride as a catalyst in a solvent like 1-methyl-2-pyrrolidinone . The reaction is carried out under reflux with nitrogen atmosphere to ensure an inert environment.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and waste management protocols are crucial in industrial settings to handle hazardous chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and ethers.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

  • 4-(4-Methoxyphenoxy)benzaldehyde
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

CAS No.

39489-43-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(4-methoxyphenoxy)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C13H18O3/c1-13(2,3)12(14)9-16-11-7-5-10(15-4)6-8-11/h5-8H,9H2,1-4H3

InChI Key

GUKJNWZZYFEWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC1=CC=C(C=C1)OC

Origin of Product

United States

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